1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~4~-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes difluoromethyl, ethyl, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-N~4~-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common method involves the reaction of difluoromethyl pyrazole derivatives with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-N~4~-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halogenated derivatives.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function. This inhibition can affect various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the difluoromethyl and pyrazole groups but differs in the presence of a carboxylic acid group.
Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl-: Contains similar pyrazole and difluoromethoxy groups but has additional functional groups.
Uniqueness
1-(DIFLUOROMETHYL)-N~4~-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of difluoromethyl, ethyl, and pyrazole groups, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H23F2N5O2S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H23F2N5O2S/c1-6-20(9-13-10(3)19-21(7-2)11(13)4)25(23,24)14-8-18-22(12(14)5)15(16)17/h8,15H,6-7,9H2,1-5H3 |
InChI Key |
UETBWCGDNNPMGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(CC)S(=O)(=O)C2=C(N(N=C2)C(F)F)C)C |
Origin of Product |
United States |
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